Molecular Weight and Physicochemical Profile Differentiate the Compound from a Closely Related 5-Methylfuran Analog
The 5‑dimethylsulfamoyl substituent increases molecular weight by ~31% and adds three H‑bond acceptors relative to the 5‑methylfuran congener. Specifically, CAS 1170525-41-3 (MW 395.45 g/mol, tPSA 105.65 Ų) [1] is substantially heavier and more polar than N‑(6‑ethoxy‑1,3‑benzothiazol‑2‑yl)-5‑methylfuran‑2‑carboxamide (MW 302.4 g/mol, solubility 0.6 µg/mL) . The dimethylsulfamoyl group also maintains Lipinski compliance (clogP 3.12; HBD = 1; HBA = 8) whereas many simplified benzothiazole‑furans drift outside drug‑like space [1].
| Evidence Dimension | Molecular weight and computed drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 395.45 g/mol; clogP ≈ 3.12; tPSA = 105.65 Ų; HBA = 8; HBD = 1; RB = 5 [1] |
| Comparator Or Baseline | N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide: MW = 302.4 g/mol; solubility = 0.6 µg/mL; tPSA not reported |
| Quantified Difference | MW increase of 93.05 g/mol (+30.8%); HBA increase from ≤5 to 8; solubility of the comparator is low (0.6 µg/mL) suggesting the dimethylsulfamoyl group may improve aqueous solubility. |
| Conditions | In silico calculation (SILDrug) and vendor-reported solubility (EvitaChem). |
Why This Matters
The 93 Da molecular weight increase and improved H‑bond acceptor count place the compound in a more favorable oral drug‑like space, which matters for screening cascades that filter out non‑Lipinski compliant molecules early.
- [1] SILDrug. In silico physicochemical profiling for C16H17N3O5S2: clogP, tPSA, HBD, HBA, rotatable bonds. http://sildrug.ibb.waw.pl View Source
